molecular formula C16H26N2O2S2 B4539906 N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide

N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide

Cat. No. B4539906
M. Wt: 342.5 g/mol
InChI Key: IEMFESNRXXYDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves specific reactions tailored to introduce sulfonamide groups into the desired molecular framework. For example, compounds such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide are synthesized and structurally characterized, demonstrating the methodologies for incorporating sulfonamide groups into complex molecules (Reham A. Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives often includes significant interactions such as π–π interactions and hydrogen-bonding, contributing to their stability and reactivity. For instance, the crystal structure analysis of similar compounds reveals how molecular chains are formed through these interactions, influencing the overall molecular architecture (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamides can lead to various derivatives with different properties. The reactivity of these compounds under different conditions can yield a range of products, showcasing their versatile chemical behavior. For example, structural reorganizations in sulfanyl-substituted aza-trienes demonstrate the dynamic chemical reactions these compounds can undergo (N. Nedolya et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the specific functional groups present in the compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, define the applicability of sulfonamide compounds in chemical synthesis and potential pharmaceutical applications. The detailed investigation of these properties is essential for understanding the compound's behavior in chemical reactions and its interaction with biological systems.

properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-21-15-7-9-16(10-8-15)22(19,20)17-11-6-14-18-12-4-2-3-5-13-18/h7-10,17H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMFESNRXXYDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(azepan-1-yl)propyl]-4-(methylsulfanyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 4
N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 5
N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 6
N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.